molecular formula C16H13Cl2F2N3O3 B11114708 Benzamide, 2-chloro-N-[2-(4-chloro-2-nitrophenylamino)-1-methylethyl]-4,5-difluoro-

Benzamide, 2-chloro-N-[2-(4-chloro-2-nitrophenylamino)-1-methylethyl]-4,5-difluoro-

Cat. No.: B11114708
M. Wt: 404.2 g/mol
InChI Key: WSVBPGSYZZASFV-UHFFFAOYSA-N
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Description

2-CHLORO-N~1~-[2-(4-CHLORO-2-NITROANILINO)-1-METHYLETHYL]-4,5-DIFLUOROBENZAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes chloro, nitro, and difluorobenzamide groups.

Preparation Methods

The synthesis of 2-CHLORO-N~1~-[2-(4-CHLORO-2-NITROANILINO)-1-METHYLETHYL]-4,5-DIFLUOROBENZAMIDE involves multiple steps, starting from basic organic building blocks. The synthetic route typically includes the nitration of aniline derivatives, followed by chlorination and subsequent coupling reactions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. For example, the nitration of 2-chloroaniline can be achieved using a mixture of concentrated nitric and sulfuric acids .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The chloro and nitro groups can undergo nucleophilic substitution reactions under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts.

Scientific Research Applications

2-CHLORO-N~1~-[2-(4-CHLORO-2-NITROANILINO)-1-METHYLETHYL]-4,5-DIFLUOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and nitro groups allows it to form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C16H13Cl2F2N3O3

Molecular Weight

404.2 g/mol

IUPAC Name

2-chloro-N-[1-(4-chloro-2-nitroanilino)propan-2-yl]-4,5-difluorobenzamide

InChI

InChI=1S/C16H13Cl2F2N3O3/c1-8(7-21-14-3-2-9(17)4-15(14)23(25)26)22-16(24)10-5-12(19)13(20)6-11(10)18/h2-6,8,21H,7H2,1H3,(H,22,24)

InChI Key

WSVBPGSYZZASFV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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